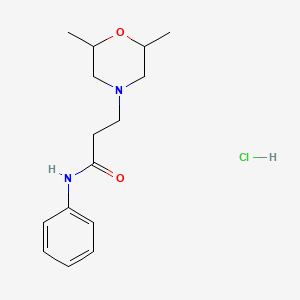
3-(2,6-dimethyl-4-morpholinyl)-N-phenylpropanamide hydrochloride
Overview
Description
3-(2,6-dimethyl-4-morpholinyl)-N-phenylpropanamide hydrochloride, also known as DMPP, is a synthetic compound that has been widely used in scientific research. DMPP is a potent agonist of nicotinic acetylcholine receptors (nAChRs) and has been used to study the physiological and biochemical effects of nAChRs activation.
Mechanism of Action
3-(2,6-dimethyl-4-morpholinyl)-N-phenylpropanamide hydrochloride activates nAChRs by binding to the receptor site and causing a conformational change that results in the opening of the ion channel. This leads to the influx of cations such as sodium and calcium into the cell, which triggers various intracellular signaling pathways. The activation of nAChRs by this compound has been shown to increase the release of neurotransmitters, modulate synaptic plasticity, and enhance learning and memory.
Biochemical and Physiological Effects:
The activation of nAChRs by this compound has several biochemical and physiological effects. This compound has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and acetylcholine. This can lead to an increase in synaptic transmission, which can enhance learning and memory. This compound has also been shown to modulate synaptic plasticity, which is the ability of synapses to change their strength in response to activity. This can lead to changes in neural circuits and the formation of new memories.
Advantages and Limitations for Lab Experiments
3-(2,6-dimethyl-4-morpholinyl)-N-phenylpropanamide hydrochloride has several advantages for lab experiments. It is a highly selective agonist of nAChRs and has a well-established synthesis method. This compound can be used to study the physiological and biochemical effects of nAChRs activation in vitro and in vivo. However, this compound also has some limitations. It is a synthetic compound and may not fully replicate the effects of endogenous ligands. This compound also has a short half-life and may require frequent administration in some experiments.
Future Directions
There are several future directions for the study of 3-(2,6-dimethyl-4-morpholinyl)-N-phenylpropanamide hydrochloride. One direction is the investigation of the effects of this compound on different subtypes of nAChRs. Another direction is the study of the effects of this compound on different brain regions and cell types. This compound can also be used to investigate the role of nAChRs in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and addiction. The development of new compounds based on this compound can also lead to the discovery of novel therapeutic targets for these disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study the physiological and biochemical effects of nAChRs activation. This compound has a well-established synthesis method and is a highly selective agonist of nAChRs. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, which can lead to the discovery of novel therapeutic targets for neurological and psychiatric disorders.
Scientific Research Applications
3-(2,6-dimethyl-4-morpholinyl)-N-phenylpropanamide hydrochloride has been extensively used in scientific research to study the physiological and biochemical effects of nAChRs activation. This compound is a selective agonist of nAChRs and has been used to investigate the role of nAChRs in various physiological processes such as synaptic transmission, learning, and memory. This compound has also been used to study the effects of nAChRs activation on the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
properties
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-12-10-17(11-13(2)19-12)9-8-15(18)16-14-6-4-3-5-7-14;/h3-7,12-13H,8-11H2,1-2H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQUBYDIMUUROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-chlorophenyl)-6-(4-fluorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3942693.png)
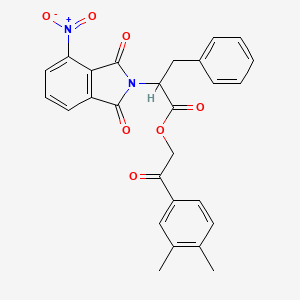
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-tert-butylbenzamide](/img/structure/B3942699.png)
![2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3942702.png)
![3,4-bis{[(benzylthio)acetyl]amino}benzoic acid](/img/structure/B3942706.png)
![2-{1-[(1-butyl-1H-benzimidazol-2-yl)amino]ethyl}-4-chlorophenol](/img/structure/B3942707.png)
![4-(4-bromophenyl)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3942726.png)
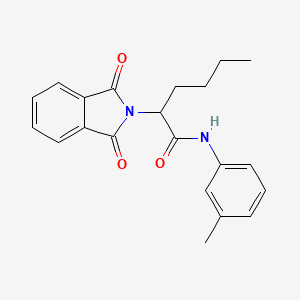
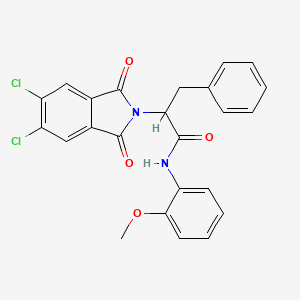
![1-[4-(benzyloxy)phenyl]-5-(3-chloro-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3942751.png)
![3-benzyl-4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3942754.png)
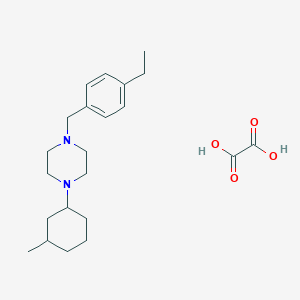
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B3942772.png)